5-(chloromethyl)-2,4-dimethyl-1H-imidazole hydrochloride

Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

5-(Chloromethyl)-2,4-dimethyl-1H-imidazole hydrochloride (CAS 76238-20-5) is a halogenated imidazole building block featuring a reactive chloromethyl group at the 5-position and methyl substituents at the 2- and 4-positions on the imidazole ring. Its hydrochloride salt form (molecular formula C6H10Cl2N2, MW 181.06 g/mol) delivers improved stability and handling characteristics compared to the free base.

Molecular Formula C6H10Cl2N2
Molecular Weight 181.06
CAS No. 76238-20-5
Cat. No. B2771451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(chloromethyl)-2,4-dimethyl-1H-imidazole hydrochloride
CAS76238-20-5
Molecular FormulaC6H10Cl2N2
Molecular Weight181.06
Structural Identifiers
SMILESCC1=C(N=C(N1)C)CCl.Cl
InChIInChI=1S/C6H9ClN2.ClH/c1-4-6(3-7)9-5(2)8-4;/h3H2,1-2H3,(H,8,9);1H
InChIKeyRQBKKCNZMOENQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Chloromethyl)-2,4-dimethyl-1H-imidazole Hydrochloride (CAS 76238-20-5): Core Intermediate Profile for Procurement


5-(Chloromethyl)-2,4-dimethyl-1H-imidazole hydrochloride (CAS 76238-20-5) is a halogenated imidazole building block featuring a reactive chloromethyl group at the 5-position and methyl substituents at the 2- and 4-positions on the imidazole ring . Its hydrochloride salt form (molecular formula C6H10Cl2N2, MW 181.06 g/mol) delivers improved stability and handling characteristics compared to the free base . This substitution pattern places it within a critical class of intermediates used for assembling 1,5-disubstituted imidazole pharmacophores, a scaffold that has proven essential in multiple clinical-stage drug synthesis programs [1].

Why Generic Imidazole Chloromethyl Substitution Fails: Regiochemical Specificity in 5-(Chloromethyl)-2,4-dimethyl-1H-imidazole Hydrochloride Procurement


Chloromethyl imidazoles are not interchangeable building blocks. The position of the chloromethyl group directly determines the regiochemistry of downstream products. For the assembly of 1,5-disubstituted imidazole cores—a key pharmacophore in angiotensin II receptor antagonists and farnesyl transferase inhibitors—the chloromethyl group must reside at the 5-position to direct correct alkylation and ring-closure sequences . A 2-chloromethyl isomer will produce 1,2-disubstituted products with fundamentally different geometry and biological target engagement [1]. Similarly, the 2,4-dimethyl substitution pattern influences the electronic environment of the ring (evidenced by LogP 2.19) and thus the nucleophilic substitution kinetics at the chloromethyl site, making simple unsubstituted or mono-methyl analogs inadequate mimics .

Quantitative Procurement Evidence for 5-(Chloromethyl)-2,4-dimethyl-1H-imidazole Hydrochloride


Regiochemical Identity: 5-Chloromethyl Enables Verified 1,5-Disubstituted Imidazole Assembly

The target compound's 5-(chloromethyl) substitution pattern is explicitly required for regioselective assembly of 1,5-disubstituted imidazole drug candidates. In a published multi-kilogram synthesis of a clinically investigated ras farnesyl transferase inhibitor, a chloromethylimidazole intermediate bearing the chloromethyl group at the 5-position was employed to achieve a regiochemically defined 1,5-disubstituted imidazole system via an improved Marckwald synthesis [1]. The positional isomer 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride (CAS 1390654-37-1) would instead direct alkylation to the 2-position, yielding a 1,2-disubstituted regioisomer with a structurally distinct pharmacophore geometry that is incompatible with the target binding pocket of farnesyl transferase inhibitors [2]. The substitution pattern of the target compound is thus not an arbitrary choice but a direct determinant of synthetic route feasibility and final product identity.

Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

Purity Grade Advantage: 98% vs. Class-Typical 95% for Sensitive Downstream Chemistry

Commercially available lots of 5-(chloromethyl)-2,4-dimethyl-1H-imidazole hydrochloride are supplied with a documented purity specification of 98% . In contrast, the close positional isomer 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride (CAS 1390654-37-1) is predominantly listed at a minimum purity of 95% across multiple supplier catalogs . For pharmaceutical intermediate applications, this 3% absolute purity difference can materially affect reaction mass balance, byproduct profile, and the need for additional purification steps in multi-kilogram campaigns.

Process Chemistry Quality Control Pharmaceutical Intermediate Sourcing

Physicochemical Fingerprint: LogP and TPSA Differentiation from Mono-Methyl Analogs

The target compound exhibits a calculated LogP of 2.19 and a topological polar surface area (TPSA) of 28.68 Ų , reflecting the lipophilic contribution of its two methyl substituents. In comparison, the mono-methyl analog 5-(Chloromethyl)-4-methyl-1H-imidazole (CAS 69395-89-7), lacking the 2-methyl group, would present a lower LogP (estimated ~1.5 based on fragment contribution subtraction of one methylene unit) and a slightly higher TPSA-to-mass ratio, altering both solubility and membrane permeability characteristics . This difference is significant when the chloromethyl intermediate is incorporated early in a synthetic sequence and its physicochemical profile propagates into late-stage intermediates, affecting chromatographic behavior, recrystallization efficiency, and ultimately the isolated yield of API precursors.

Medicinal Chemistry ADME Prediction Lead Optimization

Halogen-Dependent Reactivity: Chloromethyl vs. Bromomethyl Leaving-Group Kinetics

A systematic study on 4-halomethyl-substituted imidazolium salts demonstrated that bromomethyl-functionalized imidazolium salts are significantly more reactive towards N, O, and S nucleophiles than their chloromethyl counterparts [1]. While this study was conducted on imidazolium salts rather than neutral imidazoles, the leaving-group trend is consistent with well-established SN2 reactivity principles (Br > Cl). The target compound's chloromethyl group therefore provides a more controlled, slower alkylation profile compared to the corresponding bromomethyl analog, 5-(Bromomethyl)-2,4-dimethyl-1H-imidazole (CAS not commonly listed), which would react faster but with lower selectivity and potentially higher exotherm risk [1]. This moderate reactivity is advantageous for sequential alkylation steps where over-alkylation must be avoided.

Synthetic Chemistry Nucleophilic Substitution Reaction Optimization

Optimal Procurement and Application Scenarios for 5-(Chloromethyl)-2,4-dimethyl-1H-imidazole Hydrochloride


Multi-Kilogram Synthesis of 1,5-Disubstituted Imidazole Drug Candidates (e.g., Ras Farnesyl Transferase Inhibitors)

This compound is the demonstrated intermediate of choice for constructing 1,5-disubstituted imidazole pharmacophores via the Marckwald synthesis-dethionation sequence, as validated in multi-kilogram scale production of a clinically investigated ras farnesyl transferase inhibitor [1]. Procurement should prioritize the 98% purity grade to minimize dethionation byproducts and maximize isolated yield of the final 1,5-disubstituted imidazole core.

Controlled Sequential Alkylation for Complex Heterocycle Assembly

The chloromethyl (vs. bromomethyl) leaving group provides a kinetically controlled alkylation profile, enabling selective mono-functionalization at the imidazole N1 position without competing over-alkylation [1]. This is essential when the imidazole intermediate must undergo subsequent orthogonal functionalization at the C2 or C4 positions in a multi-step synthetic route.

Angiotensin II Receptor Antagonist Intermediate Synthesis Programs

The 2,4-dimethyl-5-chloromethyl substitution pattern mirrors the core substitution requirements for angiotensin II receptor blockers (ARBs). The LogP of 2.19 and TPSA of 28.68 Ų predict adequate organic-phase partitioning for standard extractive workups following N-alkylation with biphenyl tetrazole precursors, a step common to losartan, valsartan, and olmesartan synthesis routes . The 98% purity specification reduces the risk of chloromethyl-related genotoxic impurity carryover into final API.

Quality-Sensitive Academic and CRO Medicinal Chemistry Programs

For academic groups and contract research organizations synthesizing imidazole-focused compound libraries, the 3% purity advantage (98% vs. 95% class-typical) translates to fewer failed biological assays due to impurity interference, particularly in cell-based phenotypic screens where imidazole-related side-products can exhibit non-specific cytotoxicity . The documented MDL number (MFCD30724310) ensures batch-to-batch traceability .

Quote Request

Request a Quote for 5-(chloromethyl)-2,4-dimethyl-1H-imidazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.